molecular formula C15H26N2O6 B12305627 Boc-DL-Val-DL-xiHyp-OH

Boc-DL-Val-DL-xiHyp-OH

Cat. No.: B12305627
M. Wt: 330.38 g/mol
InChI Key: CBWPZJRJHHYFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-DL-Val-DL-xiHyp-OH is a synthetic compound used primarily in peptide synthesis. It is a derivative of valine and hydroxyproline, both of which are amino acids. The compound is protected by a tert-butyloxycarbonyl (Boc) group, which is commonly used to protect amino groups during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-Val-DL-xiHyp-OH typically involves the protection of the amino groups of valine and hydroxyproline with a Boc group. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tert-butyl alcohol at room temperature. The product is then purified through extraction and crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Val-DL-xiHyp-OH undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can be used to remove the Boc protecting group.

    Substitution: The compound can undergo substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield free amino acids.

Scientific Research Applications

Boc-DL-Val-DL-xiHyp-OH is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-DL-Val-DL-xiHyp-OH involves its role as a building block in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group can be removed under acidic conditions, revealing the free amino group.

Comparison with Similar Compounds

Similar Compounds

    Boc-DL-Val-OH: A similar compound where only valine is protected by a Boc group.

    Boc-DL-xiHyp-OH: A compound where only hydroxyproline is protected by a Boc group.

Uniqueness

Boc-DL-Val-DL-xiHyp-OH is unique due to the presence of both valine and hydroxyproline, making it a versatile building block for the synthesis of complex peptides. Its dual protection allows for selective deprotection and further functionalization, which is not possible with simpler compounds .

Properties

Molecular Formula

C15H26N2O6

Molecular Weight

330.38 g/mol

IUPAC Name

4-hydroxy-1-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H26N2O6/c1-8(2)11(16-14(22)23-15(3,4)5)12(19)17-7-9(18)6-10(17)13(20)21/h8-11,18H,6-7H2,1-5H3,(H,16,22)(H,20,21)

InChI Key

CBWPZJRJHHYFEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CC(CC1C(=O)O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.